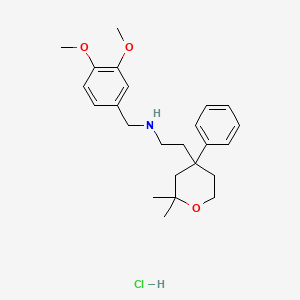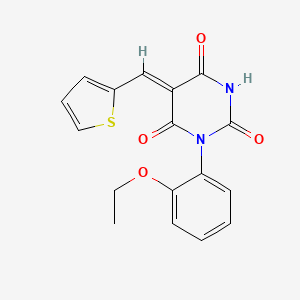![molecular formula C16H27F3N2O2 B5170108 4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFPMP or TFMPP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
TFPMP acts as a partial agonist of the 5-HT1A receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. TFPMP also acts as an antagonist of the 5-HT2A receptor, which means that it binds to the receptor and blocks its activation by other agonists. The exact mechanism of action of TFPMP is not fully understood, but it is believed to modulate the activity of the serotonin system in the brain.
Biochemical and Physiological Effects:
TFPMP has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. TFPMP has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of TFPMP is its selectivity for the 5-HT1A and 5-HT2A receptors, which makes it a useful tool for studying the serotonin system. TFPMP also has a relatively long half-life, which allows for prolonged exposure in lab experiments. However, one of the limitations of TFPMP is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on TFPMP. One area of interest is the development of more selective and potent compounds that target the serotonin system. Another area of interest is the investigation of the role of TFPMP in the regulation of mood and anxiety disorders. Additionally, the potential for TFPMP as a therapeutic agent for various neurological disorders warrants further investigation.
Conclusion:
In conclusion, TFPMP is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. Its selectivity for the 5-HT1A and 5-HT2A receptors makes it a useful tool for studying the serotonin system. TFPMP has various biochemical and physiological effects in the body, and its potential as a therapeutic agent for various neurological disorders warrants further investigation.
Métodos De Síntesis
The synthesis of TFPMP involves the reaction of 4-morpholinepropanoic acid with 1-(4,4,4-trifluorobutyl)piperidine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain TFPMP in its pure form.
Aplicaciones Científicas De Investigación
TFPMP has been widely used in scientific research for its potential applications in various fields. One of the significant applications of TFPMP is in the study of serotonin receptors. TFPMP acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and aggression. TFPMP has also been used in the study of the 5-HT2A receptor, which is involved in the regulation of cognition, perception, and hallucinations.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27F3N2O2/c17-16(18,19)6-1-7-20-8-4-14(5-9-20)2-3-15(22)21-10-12-23-13-11-21/h14H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBALODVJZGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)CCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5170042.png)

![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)
![3,4-difluoro-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5170101.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)

![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
